p-Tolyl acetate

Catalog No.
S605522
CAS No.
140-39-6
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl acetate

CAS Number

140-39-6

Product Name

p-Tolyl acetate

IUPAC Name

(4-methylphenyl) acetate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3

InChI Key

CDJJKTLOZJAGIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C

solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

4-cresyl acetate, cresyl acetate, p-cresyl acetate, p-tolyl acetate, para-cresyl acetate

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C

The exact mass of the compound p-Tolyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Tolyl acetate is a highly valuable aryl ester utilized extensively as a regioselective building block in organic synthesis and a high-impact trace odorant in fragrance formulation [1]. Unlike generic acetate esters, the presence of the para-methyl group on the phenolic ring fundamentally alters its steric profile and electronic distribution [1]. This structural feature dictates its behavior in Lewis acid-catalyzed rearrangements, enzymatic hydrolysis, and olfactory receptor binding[1], [2]. For industrial buyers and synthetic chemists, p-tolyl acetate is primarily procured for its predictable regiocontrol in the synthesis of substituted hydroxyacetophenones and its irreplaceable animalic undertones in complex floral accords[2].

Substituting p-tolyl acetate with closely related analogs like phenyl acetate or benzyl acetate leads to immediate process or formulation failures. In synthetic applications, replacing p-tolyl acetate with unsubstituted phenyl acetate during a Fries rearrangement results in a mixture of ortho- and para-acylated products, as well as intermolecular byproducts, drastically reducing the yield of the target isomer and introducing costly downstream chromatographic separations [1]. In fragrance formulation, substituting p-tolyl acetate with benzyl acetate replaces a critical, low-threshold animalic note with a generic fruity-floral profile, completely flattening the complexity of authentic jasmine accords [2]. Furthermore, in biocatalytic assays, the lack of a para-methyl group in generic analogs prevents the accurate mapping of specific esterase binding pockets, rendering generic substitutes ineffective for targeted enzymatic screening.

Absolute Ortho-Regioselectivity in Fries Rearrangement

During Lewis acid-catalyzed Fries rearrangement, p-tolyl acetate demonstrates absolute regiocontrol, yielding exclusively the ortho-acylated product (2-hydroxy-5-methylacetophenone) because the para position is blocked by the methyl group [1]. In contrast, unsubstituted phenyl acetate yields a complex mixture of ortho- and para-hydroxyacetophenones, alongside p-acetoxyacetophenone formed via intermolecular side reactions [1].

Evidence DimensionIsomeric product distribution
Target Compound DataExclusively yields 2-hydroxy-5-methylacetophenone (100% ortho-selectivity)
Comparator Or BaselinePhenyl acetate (Yields mixed ortho/para isomers and intermolecular byproducts)
Quantified DifferenceElimination of para-isomer and byproduct formation
ConditionsZeolite or AlCl3 catalyzed Fries rearrangement at 120-150 °C

Procuring p-tolyl acetate eliminates the need for costly and time-consuming downstream isomer separation, maximizing atom economy in fine chemical synthesis.

Trace-Level Animalic Impact in Fragrance Formulation

In fine fragrance compounding, p-tolyl acetate (p-cresyl acetate) is uniquely responsible for the animalic, 'horse sweat' narcissus undertones essential for authentic jasmine accords, functioning effectively at trace levels with an IFRA limit of 0.005% [1]. Benzyl acetate, a common floral ester substitute, provides only a bulk fruity-floral sweetness and must be used at massive concentrations (15-67% of the accord) without ever achieving the required animalic depth [1].

Evidence DimensionFormulation concentration and olfactory profile
Target Compound DataActive animalic impact at trace levels (≤ 0.005%)
Comparator Or BaselineBenzyl acetate (Requires 15-67% concentration for bulk floral notes)
Quantified DifferenceOrders of magnitude lower threshold for specific animalic impact
ConditionsWhite floral / synthetic jasmine accord formulation

For high-end perfumery procurement, p-tolyl acetate is an irreplaceable trace component that cannot be substituted by bulk floral esters.

Steric Differentiation in Esterase Hydrolysis Assays

p-Tolyl acetate serves as a highly specific substrate for mapping human arylesterase (EC 3.1.1.2) and carboxylesterase 1 (CES-1) activity. Its enzymatic conversion to p-cresol is used to quantify esterase activity in complex biological matrices, such as olfactory mucus [1]. Compared to the baseline substrate phenyl acetate, the para-methyl group of p-tolyl acetate introduces steric bulk that alters binding pocket affinity, providing distinct kinetic parameters (Km, kcat)[2].

Evidence DimensionEnzymatic binding and conversion
Target Compound DataSterically hindered substrate for targeted CES-1/arylesterase mapping
Comparator Or BaselinePhenyl acetate (Unhindered, generic baseline substrate)
Quantified DifferenceDistinct substrate specificity profile due to para-methyl steric bulk
ConditionsIn vitro esterase activity assays (e.g., olfactory mucus mapping)

Procuring this specific compound allows researchers to accurately probe sterically constrained enzyme binding pockets, which is impossible with unsubstituted analogs.

Controlled Intermediate Stability in Photo-Fries Rearrangement

Under UV irradiation (2537 Å), p-tolyl acetate undergoes a photo-Fries rearrangement via a tightly bound intermediate, yielding 2-acetyl-4-methylphenol. The quantum yields for this rearrangement are highly stable and unaffected by solvent viscosity or polarity [1]. In contrast, unsubstituted phenyl esters suffer from competing ortho/para migration pathways and exhibit higher solvent dependency due to radical diffusion [1].

Evidence DimensionPhotochemical intermediate stability and regioselectivity
Target Compound DataSolvent-independent quantum yield yielding exclusive ortho-migration
Comparator Or BaselinePhenyl acetate (Solvent-dependent mixed ortho/para migration)
Quantified DifferenceElimination of competing para-migration in photochemical pathways
ConditionsUV irradiation (2537 Å) in homogeneous media

Provides a highly predictable, regioselective photochemical route for synthesizing specific ortho-hydroxyaryl ketones without the thermal degradation associated with traditional catalysis.

Precursor for 2-Hydroxy-5-methylacetophenone Synthesis

p-Tolyl acetate is the definitive choice for synthesizing 2-hydroxy-5-methylacetophenone via the Fries rearrangement. Because the para position is natively blocked, the reaction proceeds with absolute ortho-regioselectivity, bypassing the costly and complex isomer separation steps required when using unsubstituted phenyl acetate [1].

Trace Animalic Component in High-End White Floral Fragrances

In industrial fragrance formulation, p-tolyl acetate is procured to provide the essential animalic, narcissus-like undertones in jasmine and white floral accords. It is utilized at trace levels (typically below 0.005%) where bulk fruity esters like benzyl acetate fail to provide the necessary olfactory depth and complexity [2].

Substrate Probe for Arylesterase and Carboxylesterase Assays

Due to its specific steric profile, p-tolyl acetate is utilized as a specialized substrate in biochemical assays to map the activity of human arylesterase (EC 3.1.1.2) and carboxylesterase 1 (CES-1). Its conversion to p-cresol provides a precise metric for enzyme activity in complex biological samples, such as olfactory mucus, differentiating it from unhindered baseline substrates [3].

Photochemical Synthesis of Substituted Benzophenones

For specialized synthetic workflows requiring mild conditions, p-tolyl acetate is employed in photo-Fries rearrangements. Its ability to form a tightly bound intermediate ensures predictable, solvent-independent quantum yields and strict ortho-regioselectivity, making it superior to generic aryl esters that suffer from radical diffusion and mixed product formation [4].

Physical Description

Clear, colourless liquid, strong floral odou

XLogP3

2.1

Boiling Point

212.5 °C

Density

1.044-1.052

LogP

2.11 (LogP)
2.11

UNII

42I5PWW20C

GHS Hazard Statements

Aggregated GHS information provided by 1737 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

140-39-6

Wikipedia

P-cresyl acetate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Repellants
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Acetic acid, 4-methylphenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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